FPL 62129

Description

FPL 62129 is a dihydropyridine (DHP) calcium channel blocker (CCB) primarily investigated for its cardiovascular effects. Unlike classical DHP CCBs such as nifedipine, FPL 62129 exhibits a unique pharmacological profile characterized by vasodilatory action combined with direct cardiac effects. Studies in chloralose-anaesthetised dogs demonstrate that FPL 62129 reduces blood pressure and total peripheral resistance in a dose-dependent manner, comparable to nifedipine in potency. However, it diverges by avoiding reflex tachycardia, a common side effect of other DHPs, due to its dual activity on vascular smooth muscle and cardiac nodal tissues .

Properties

CAS No. |

95445-79-7 |

|---|---|

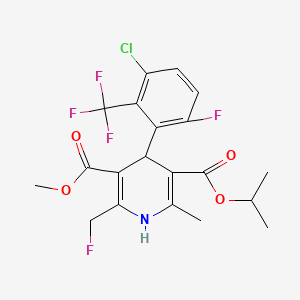

Molecular Formula |

C20H19ClF5NO4 |

Molecular Weight |

467.8 g/mol |

IUPAC Name |

3-O-methyl 5-O-propan-2-yl 4-[3-chloro-6-fluoro-2-(trifluoromethyl)phenyl]-2-(fluoromethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H19ClF5NO4/c1-8(2)31-19(29)13-9(3)27-12(7-22)15(18(28)30-4)16(13)14-11(23)6-5-10(21)17(14)20(24,25)26/h5-6,8,16,27H,7H2,1-4H3 |

InChI Key |

OBWJAVIHPMZUHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)CF)C(=O)OC)C2=C(C=CC(=C2C(F)(F)F)Cl)F)C(=O)OC(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FPL-62129; FPL 62129; FPL62129. |

Origin of Product |

United States |

Chemical Reactions Analysis

FPL 62129 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule.

Substitution Reactions: Common reagents used in these reactions include halogens and other nucleophiles.

Major Products: The primary products formed from these reactions are derivatives of the original compound, which may exhibit different pharmacological properties.

Scientific Research Applications

FPL 62129 has several scientific research applications:

Cardiovascular Research: It is used to study the effects of calcium channel antagonists and angiotensin-converting enzyme inhibitors on blood pressure and heart rate.

Pharmacological Studies: The compound is utilized to investigate its vasodilator and direct decelerator properties, which are beneficial in treating cardiovascular diseases.

Biological Research: FPL 62129 is employed in studies involving calcium channel blockers and their impact on cellular functions.

Mechanism of Action

FPL 62129 exerts its effects by blocking L-type calcium channels, which are voltage-gated channels involved in the regulation of calcium influx into cells. This blockade results in reduced blood pressure and total peripheral resistance, increased cardiac contractility, and cardiac output. The compound also acts as a vasodilator and a direct decelerator, lowering blood pressure without causing reflex tachycardia .

Comparison with Similar Compounds

Comparison with Similar Compounds

FPL 62129 is most frequently compared to nifedipine , a prototypical DHP CCB. Below is a systematic comparison based on pharmacological and electrophysiological

Pharmacodynamic and Hemodynamic Effects

| Parameter | FPL 62129 | Nifedipine |

|---|---|---|

| Blood Pressure Reduction | Dose-dependent (similar potency) | Dose-dependent (similar potency) |

| Total Peripheral Resistance | Reduced (similar potency) | Reduced (similar potency) |

| Heart Rate | No significant change | Reflex tachycardia observed |

| Cardiac Contractility | Increased | Increased |

| ECG PR Interval | No change | Reduced |

| Sinus Node Activity | Direct decelerator effect | No direct effect |

Mechanism of Action

- FPL 62129: Combines vasodilation with direct suppression of sinus node activity, even after autonomic blockade. This dual mechanism prevents reflex tachycardia despite blood pressure reduction .

- Nifedipine: Primarily acts as a vasodilator, triggering compensatory sympathetic activation (reflex tachycardia) to counteract hypotension. It lacks direct cardiac nodal effects .

Autonomic Blockade Studies

After cardiac autonomic blockade (eliminating reflex contributions):

- FPL 62129 retained significant activity at the sinus node (slowing heart rate) and modestly affected the atrioventricular node .

Research Findings and Implications

Key Distinctions

- Reflex Tachycardia Avoidance : FPL 62129’s dual vasodilator and cardiac decelerator properties make it a promising candidate for hypertension treatment without provoking compensatory heart rate increases, a limitation of nifedipine .

Classification Challenges

The unique profile of FPL 62129 challenges the traditional classification of DHP CCBs as purely vascular-selective agents.

Data Tables

Table 1: Comparative Hemodynamic Effects in Anaesthetised Dogs

| Parameter | FPL 62129 (1 mg/kg) | Nifedipine (1 mg/kg) |

|---|---|---|

| Mean Arterial Pressure | -25% | -28% |

| Total Peripheral Resistance | -30% | -32% |

| Heart Rate Change | +2% | +22% |

| Cardiac Output | +15% | +18% |

Data adapted from Humphries & O'Connor (1988) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.